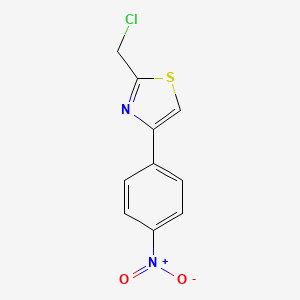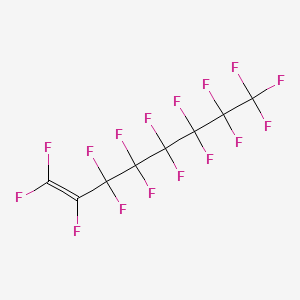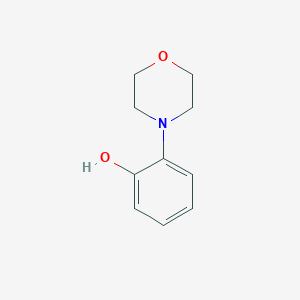
2-Morpholinophenol
Übersicht
Beschreibung
2-Morpholinophenol (2-MOP) is an organic compound with a wide range of applications in the fields of chemistry, biochemistry, and pharmacology. It is a white crystalline solid with a molecular weight of 200.25 g/mol and a melting point of 155-156°C. 2-MOP is a derivative of phenol and has a wide range of uses as a reagent in organic chemistry, as a reactant in biochemical reactions, and as an active ingredient in pharmaceuticals.
Wissenschaftliche Forschungsanwendungen
Gene Expression Regulation and Clinical Trials
2-Morpholinophenol, as part of morpholino oligos (Morpholinos), plays a significant role in gene expression regulation. Morpholinos are currently in clinical trials for the treatment of Duchenne muscular dystrophy. A Morpholino analog has also been involved in a clinical trial as a potential anti-bioterrorism agent against the Marburg virus. The efficiency of Morpholinos is enhanced by conjugation with cell-penetrating peptides (CPP), forming CPP-Morpholino conjugates (PPMOs). PPMOs are extensively used in researching viral, bacterial, genetic, and other diseases and are being developed as potential therapeutic agents (Moulton, 2013).
Chemical Synthesis and Potential Anti-inflammatory Properties
A novel series of thiophene derivatives, including 1-(4-morpholinophenyl)ethanone, have shown significant anti-inflammatory activity. These derivatives, through their interaction and subsequent chemical reactions, have been found to inhibit carrageenan-induced paw edema in albino rats, indicating their potential as anti-inflammatory agents (Helal et al., 2015).
Pharmacological Synthesis and Drug Discovery
2-Morpholinophenol is instrumental in the synthesis of bioactive molecules and drugs. For instance, the synthesis of 2-aminothiophenes through the Gewald Reaction using morpholine-trifluoroacetic acid salt as a catalyst is a pivotal process in drug synthesis. This synthesis leads to the creation of molecules with bisheterocyclic frameworks, which are significant in pharmacological research (Snieckus & Miranzadeh, 2017).
Photodynamic Therapy Applications
Morpholine derivatives, such as morpholine substituted Zn(II) phthalocyanine, have been synthesized and characterized for their potential in photodynamic therapy. These derivatives exhibit properties such as DNA/BSA binding, DNA photocleavage, and topoisomerase I inhibition, making them potential agents for photodynamic therapy applications (Barut et al., 2017).
Medicinal Chemistry and Pharmacological Activity
Morpholine, as a heterocycle, is a key component in various bioactive molecules and drugs. Its usage in medicinal chemistry is attributed to its diverse biological activities and its ability to improve the pharmacokinetic profiles of bioactive molecules. Morpholine derivatives have shown significant contributions to enzyme inhibitors and affinity for various receptors, enhancing their potential in drug design and development (Kourounakis et al., 2020).
Eigenschaften
IUPAC Name |
2-morpholin-4-ylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c12-10-4-2-1-3-9(10)11-5-7-13-8-6-11/h1-4,12H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMPYFWTYGZZUMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=CC=C2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30383651 | |
| Record name | 2-morpholinophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30383651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Morpholinophenol | |
CAS RN |
41536-44-1 | |
| Record name | 2-morpholinophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30383651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 41536-44-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

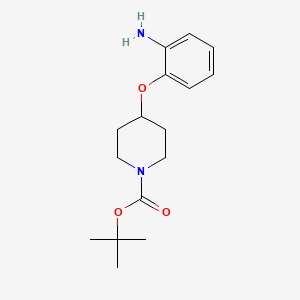
![6-Bromospiro[chroman-2,4'-piperidin]-4-one](/img/structure/B1351095.png)
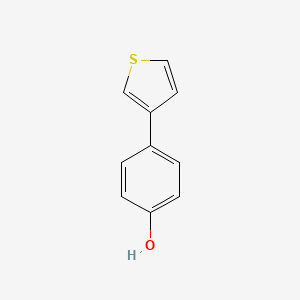
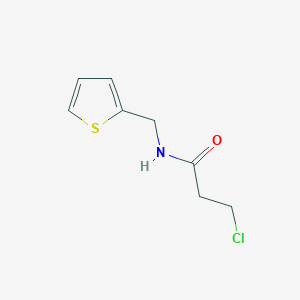

![2-Chloro-1-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]ethanone](/img/structure/B1351111.png)


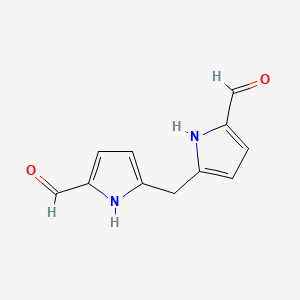
![1-[3-Hydroxy-5-(trityloxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B1351118.png)
![Hexahydro-cyclopenta[c]pyrrole-3a-carboxylic acid](/img/structure/B1351120.png)
